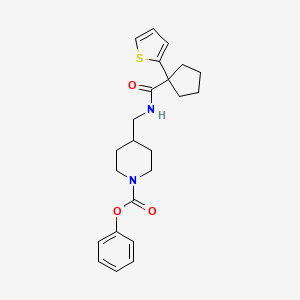

Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate

Descripción

Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a phenyl ester group and a cyclopentanecarboxamide moiety linked to a thiophene ring. Its structure integrates multiple pharmacophores:

- Piperidine ring: A common scaffold in medicinal chemistry, often influencing pharmacokinetic properties such as solubility and bioavailability.

- Cyclopentane carboxamide: Contributes conformational rigidity, which may optimize receptor engagement.

Propiedades

IUPAC Name |

phenyl 4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c26-21(23(12-4-5-13-23)20-9-6-16-29-20)24-17-18-10-14-25(15-11-18)22(27)28-19-7-2-1-3-8-19/h1-3,6-9,16,18H,4-5,10-15,17H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMCHYOELQJJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate, designated as compound 1235636-32-4 , represents a novel class of bioactive compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is , with a molecular weight of 412.5 g/mol . The compound features a piperidine ring, a thiophene moiety, and a cyclopentanecarboxamide group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N2O3S |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1235636-32-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperidine and thiophene groups can modulate enzyme activities and receptor interactions, potentially influencing signaling pathways involved in pain modulation, inflammation, and other physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives that act on fatty acid amide hydrolase (FAAH), which is crucial for lipid signaling.

- Receptor Modulation : It may interact with cannabinoid receptors, influencing pain perception and inflammation.

Antinociceptive Effects

Recent studies have indicated that compounds structurally related to Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate exhibit significant antinociceptive properties. In animal models, these compounds have demonstrated the ability to reduce pain responses in both inflammatory and neuropathic pain models.

Case Study:

In a study examining the effects of related compounds on neuropathic pain, it was found that administration significantly reduced tactile allodynia and thermal hyperalgesia in rat models. This suggests potential clinical applications for managing chronic pain conditions.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. It has been shown to reduce pro-inflammatory cytokine levels in vitro and in vivo, indicating its potential as an anti-inflammatory agent.

Research Findings:

A study reported that treatment with similar piperidine derivatives led to decreased levels of TNF-alpha and IL-6 in animal models of inflammation, highlighting their role in modulating immune responses.

Research Applications

Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is being investigated for its potential applications in:

- Pain Management : As an analgesic agent for chronic pain conditions.

- Neuroprotection : Potential benefits in neurodegenerative diseases through modulation of lipid signaling pathways.

Aplicaciones Científicas De Investigación

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit biological activity related to cannabinoid receptors, which are crucial in pain management and neurological disorders. Compounds with similar structures have been explored for their therapeutic properties, suggesting that phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate could also play a role in these therapeutic areas.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-{1-[2-hydroxy-2-(2-thienyl)ethyl]-4-piperidinyl}-N-phenylpropanamide | Contains piperidine and thiophene groups | Known for potent analgesic properties |

| N-[1-(2-hydroxy-2-phenyl)ethyl-4-piperidyl]-N-phenylpropanamide | Similar piperidine framework | Exhibits significant psychoactive effects |

| Phenethylamine derivatives | Basic structure similar to piperidine | Often used as stimulants or psychoactive substances |

This compound's unique combination of structural features may confer distinct biological activities compared to those listed above.

Synthesis and Optimization

The synthesis of phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate typically involves several steps that require careful optimization to ensure high yields and purity. Each step's conditions can significantly affect the final product's quality, making it essential to refine the synthesis process in laboratory settings.

Case Study 1: Pain Management

A study on similar piperidine derivatives demonstrated their efficacy in reducing pain responses in animal models by interacting with cannabinoid receptors, indicating potential applications for phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate in pain management therapies.

Case Study 2: Neurological Disorders

Research on compounds with analogous structures has indicated their ability to affect neurotransmitter systems involved in mood regulation and anxiety, suggesting that this compound might also have implications for treating neurological disorders.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Key Comparisons with Structural Analogs

Notes:

- *Predicted low water solubility due to hydrophobic thiophene and cyclopentane groups.

- †Estimated LogP based on thiophene’s electron-rich nature and piperidine’s moderate polarity.

- ‡LogP inferred from structural analogs with comparable substituents.

Key Findings:

Thiophene vs. Phenyl Substituents :

- The thiophene ring in the target compound provides stronger electron-donating properties compared to phenyl groups in analogs like Carboxyterfenadine. This may enhance interactions with enzymes or receptors requiring π-π stacking or hydrophobic binding .

Cyclopentane vs. Cyclohexane Rings :

- The cyclopentane carboxamide in the target compound introduces greater ring strain compared to cyclohexane-containing analogs (e.g., ECHEMI compound 33445-17-9). This could reduce conformational flexibility but improve target selectivity .

Solubility Trends :

- The target compound’s insolubility in water aligns with Carboxyterfenadine’s behavior, attributed to hydrophobic aromatic and aliphatic groups. In contrast, hydroxylated analogs (e.g., 2-cyclohexyl-2-hydroxy-2-phenylacetate) show improved aqueous solubility due to hydrogen bonding .

However, excessive lipophilicity may limit solubility in biological fluids .

Research Implications and Limitations

- Gaps in Data : Direct pharmacological or toxicological studies on the target compound are absent in accessible literature. Current comparisons rely on structurally related piperidine derivatives.

- Synthetic Feasibility : The thiophene-cyclopentane carboxamide linkage may pose synthetic challenges compared to simpler phenyl or cyclohexyl analogs.

Recommendations for Future Studies:

- In vitro Assays : Evaluate affinity for histamine receptors or cytochrome P450 enzymes, given the activity of Carboxyterfenadine and similar analogs.

- Solubility Optimization : Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility without compromising LogP.

Q & A

How can researchers optimize the synthesis of Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate to ensure high yield and purity?

Basic Research Question

To optimize synthesis, follow a stepwise methodology:

- Intermediate Purification : Use column chromatography with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to isolate intermediates .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress .

- Yield Improvement : Adjust reaction parameters (e.g., temperature, stoichiometry) based on NMR spectroscopy data to confirm intermediate structures and minimize side products .

What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Basic Research Question

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the piperidine, thiophene, and cyclopentane moieties .

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .

- Chromatography :

- HPLC : Utilize a C18 column with UV detection (e.g., 254 nm) and system suitability tests per pharmacopeial guidelines to assess purity .

- GC/MS : Detect volatile contaminants (e.g., residual solvents or degradation products) .

How can conflicting data regarding the compound's biological activity be resolved?

Advanced Research Question

Address contradictions through:

- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., fluorogenic substrates) and cell-based viability assays to rule out assay-specific artifacts .

- Dose-Response Studies : Establish EC/IC values across multiple replicates to identify outliers or non-linear effects .

- Structural Analog Comparison : Evaluate activity trends against analogs (e.g., ethyl 4-[2-(thiophene-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate) to isolate moiety-specific contributions .

What experimental designs are suitable for assessing the environmental stability and degradation pathways of this compound?

Advanced Research Question

Adopt a tiered approach:

- Laboratory Studies :

- Hydrolysis/Kinetics : Incubate the compound at varying pH (3–9) and temperatures (25–50°C), analyzing degradation products via LC-MS .

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and monitor decomposition using TLC or HPLC .

- Field Simulations : Use split-plot designs to model environmental variables (e.g., soil type, microbial activity) and measure bioaccumulation potential .

How can researchers address discrepancies in chromatographic purity assessments during quality control?

Advanced Research Question

Resolve inconsistencies via:

- System Suitability Tests : Ensure HPLC column performance (e.g., plate count, tailing factor) meets pharmacopeial criteria before analysis .

- Multi-Detector Validation : Cross-validate purity results using UV, MS, and evaporative light scattering detectors (ELSD) to account for non-UV-active impurities .

- NMR Purity Quantification : Integrate H NMR peaks of the target compound against a known internal standard (e.g., trimethylsilylpropanoic acid) .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

Mitigate risks using:

- Toxicity Data : Classify the compound under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation) and implement PPE (gloves, goggles, fume hoods) .

- Emergency Protocols : Store antidotes (e.g., activated charcoal for oral exposure) and maintain emergency contact numbers for poison control .

What strategies can elucidate the mechanism of action involving the piperidine and thiophene moieties?

Advanced Research Question

Leverage structural and functional analyses:

- Molecular Docking : Model interactions with target proteins (e.g., GPCRs or kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the piperidine nitrogen and thiophene sulfur .

- Site-Directed Mutagenesis : Modify putative binding residues in recombinant enzymes/receptors to assess activity loss .

- Metabolite Profiling : Identify in vitro metabolites via LC-HRMS to determine if bioactivation (e.g., sulfoxidation of thiophene) drives activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.